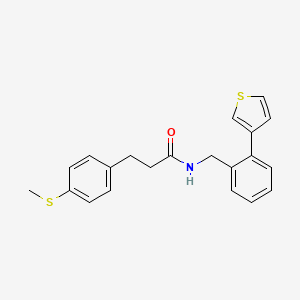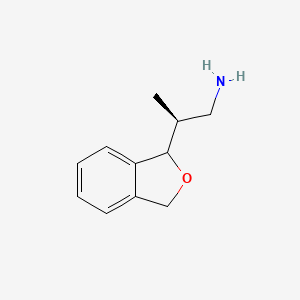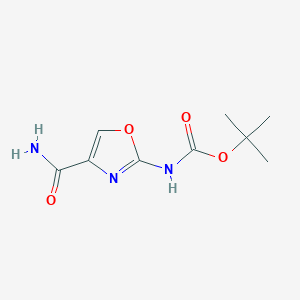
3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is an intriguing compound with complex structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide, a multi-step synthesis process is typically employed. The synthetic route involves:
Starting Material Preparation: : The starting materials include 4-methylthiophenol, benzyl bromide, and 3-bromopropionic acid.
Nucleophilic Substitution: : 4-methylthiophenol undergoes nucleophilic substitution with benzyl bromide to form the intermediate compound, 4-(methylthio)benzyl bromide.
Thiophene Functionalization: : Thiophene-3-carboxaldehyde is converted into its corresponding Grignard reagent, which reacts with 4-(methylthio)benzyl bromide to introduce the thiophene ring.
Amidation: : The intermediate product reacts with 3-bromopropionic acid under basic conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production scales up the above synthetic routes using advanced techniques like continuous flow synthesis and automated reactor systems. These methods increase yield, efficiency, and purity while reducing waste and production costs.
Chemical Reactions Analysis
3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide. Oxidation typically occurs at the thiol group, converting it into a sulfone or sulfoxide derivative.
Reduction: : Reduction reactions using reducing agents like lithium aluminum hydride can target the carbonyl group in the amide backbone, leading to the formation of the corresponding amine.
Substitution: : It can undergo electrophilic substitution reactions, primarily at the aromatic rings. Common reagents include halogens, nitro groups, and sulfonic acids. Major Products :
Sulfone and sulfoxide derivatives from oxidation.
Amine derivatives from reduction.
Various substituted aromatic compounds from substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: : This compound serves as a ligand in transition metal catalysis, enhancing reaction rates and selectivities.
Biology
Antimicrobial Agents: : 3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine
Drug Development: : Due to its unique structural features, this compound is explored for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: : The compound's ability to form stable complexes makes it valuable in material science applications, such as the synthesis of advanced polymers and composites.
Mechanism of Action
3-(4-(methylthio)phenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide exerts its effects through several mechanisms:
Molecular Targets: : It interacts with enzymes and receptors involved in biological pathways.
Pathways: : The compound modulates signaling pathways, influencing cellular functions and processes such as cell proliferation and apoptosis.
Specific Interactions: : Its interactions are primarily driven by the aromatic rings and the functional groups present in the molecule, leading to specific binding with target proteins and nucleic acids.
Comparison with Similar Compounds
Unique Features
The presence of both a thiophene ring and a benzyl group makes this compound unique compared to other similar compounds.
Similar Compounds
3-(4-(methylthio)phenyl)propanoic acid: : Lacks the thiophene ring and exhibits different reactivity and applications.
N-(2-(thiophen-3-yl)benzyl)propanamide: : Similar structure but without the methylthio group, resulting in varied biological activities.
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NOS2/c1-24-19-9-6-16(7-10-19)8-11-21(23)22-14-17-4-2-3-5-20(17)18-12-13-25-15-18/h2-7,9-10,12-13,15H,8,11,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZNTLOJGVEOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2842055.png)


![5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842059.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2842062.png)
![2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2842065.png)

![5-(azepane-1-sulfonyl)-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2842067.png)
![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2842071.png)
![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2842072.png)
![1-(3-Fluoro-4-methylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2842074.png)
